2-(甲氧甲基)苯甲醛

描述

2-(Methoxymethyl)benzaldehyde is a chemical compound that is related to various research areas, including organic synthesis, spectroscopy, and material science. While the provided papers do not directly discuss 2-(Methoxymethyl)benzaldehyde, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted benzaldehydes with other reagents. For instance, 2-(bromomethyl)benzaldehydes react with arylhydrazines to form 2-aryl-1,2-dihydrophthalazines, indicating that substituted benzaldehydes can participate in condensation and nucleophilic substitution reactions . Similarly, the synthesis of heterotelechelic poly(ethylene glycol) derivatives with benzaldehyde end groups involves ring-opening polymerization and subsequent chemical modifications . These methods suggest that 2-(Methoxymethyl)benzaldehyde could potentially be synthesized through similar pathways involving methoxymethyl groups.

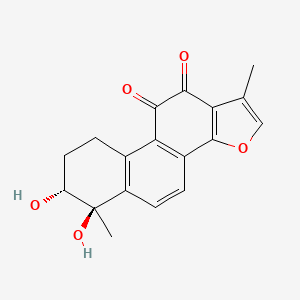

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Methoxymethyl)benzaldehyde has been studied using various spectroscopic techniques. For example, the structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was examined crystallographically, revealing its orthorhombic space group and unit cell parameters . Additionally, the crystal structure of 2-methoxy-benzaldehyde showed intra- and intermolecular C–H···O short contacts, which could be indicative of the types of interactions that 2-(Methoxymethyl)benzaldehyde might exhibit .

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives is highlighted in several studies. For instance, 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine forms a strong O–H···N hydrogen bond, which is a key feature in its reactivity . The Diels–Alder synthesis involving α-(hydroxymethyl)benzaldehydes demonstrates the potential of benzaldehyde derivatives to participate in cycloaddition reactions . These findings suggest that 2-(Methoxymethyl)benzaldehyde may also engage in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be inferred from spectroscopic studies. For example, the nonlinear optical properties of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine were investigated, showing good nonlinear optical properties . The spectroscopic studies of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde provided detailed information on its molecular structure . These studies suggest that 2-(Methoxymethyl)benzaldehyde may also possess unique optical and spectroscopic properties.

科学研究应用

酶催化反应

2-(甲氧甲基)苯甲醛已用于酶催化不对称C-C键形成中。苯甲醛裂解酶(BAL)催化(R)-苯偶姻衍生物的形成和裂解,其中包括(R)-3, 3'-二甲氧基苯偶姻等化合物的合成。此过程涉及反应工程和制备合成反应器概念的开发(Kühl 等人,2007 年)。

药物化合物的合成

该化合物在通过5-芳基恶唑烷环从芳香醛合成2-(烷基氨基)-1-芳基乙醇(包括外消旋肾上腺素)中发挥作用。此合成涉及使苯甲醛与非稳定的偶氮甲叉产生反应,生成中间体,然后将中间体转化为最终产物(莫什金与索斯诺夫斯基赫,2013 年)。

光环化反应

2-(甲氧甲基)苯甲醛用于光环化反应中。酚类2-(甲氧甲基)二苯甲酮的辐照导致立体选择性进入1-芳基-1-羟基-2-甲氧基苯并环丁烯,这是一个化学产率高但酚类苯甲醛作用范围有限的过程(科尔等人,1992 年)。

晶体学和光谱学研究

该化合物已对其晶体结构进行了研究,揭示了分子内和分子间的C-H···O短接触。这项研究有助于通过从头算计算了解二聚平衡和C-H···O相互作用的结构(里贝罗-克拉罗等人,2002 年)。

固相有机合成

2-(甲氧甲基)苯甲醛衍生物被研究用作固相有机合成的连接体。它们用于形成仲胺、脲、磺酰胺、芳基酰胺和烷基酰胺,展示了它们在化学合成中的多功能性(斯韦兹,1997 年)。

离子-中性配合物研究

对质子化的苯甲醛和代有甲氧甲基的苯乙酮的研究提供了对亚稳离子自发断裂的见解,阐明了质子迁移和键断裂的机制。这项研究有助于了解离子-分子反应的动态(格吕茨马赫与蒂尔金,1988 年)。

新化合物的合成

该化合物用于合成新分子,例如3-甲氧基-2-[(2,4,4,6,6-五氯-1,3,5,2λ5,4λ5,6λ5-三氮三膦-2-基)氧基]苯甲醛,通过与其他化学物质反应。此过程使用各种光谱技术和X射线分析进行表征(厄扎伊等人,2013 年)。

绿色化学应用

2-(甲氧甲基)苯甲醛参与无溶剂、一锅法合成3-羧基香豆素,展示了其在绿色化学中的应用,通过使用环保催化剂和聚焦微波(班德加尔等人,1999 年)。

有机金属化学

该化合物转化为多功能乙烯基锡合成子,可用于与各种亲电试剂的金属交换反应。这说明了其在有机金属化学领域的重要性(维尔拉克与佩雷尔,1990 年)。

安全和危害

2-(Methoxymethyl)benzaldehyde is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

2-(Methoxymethyl)benzaldehyde, like other benzaldehydes, primarily targets cellular antioxidation systems . These systems are crucial for maintaining the redox balance within cells. Disruption of these systems can lead to an imbalance in the redox state, causing oxidative stress and potentially leading to cell death .

Mode of Action

The compound interacts with its targets by disrupting cellular antioxidation systems . This disruption is achieved through redox cycling, a process where the compound undergoes reduction and oxidation reactions, destabilizing the cellular redox homeostasis . This destabilization can inhibit microbial growth, making benzaldehydes potent antifungal agents .

Biochemical Pathways

For instance, superoxide dismutases and glutathione reductase, key enzymes in the antioxidation system, could be potential targets .

Result of Action

The primary result of the action of 2-(Methoxymethyl)benzaldehyde is the inhibition of fungal growth through the disruption of cellular antioxidation systems . This makes it a potential chemosensitizing agent that could enhance the efficacy of conventional antifungal agents .

属性

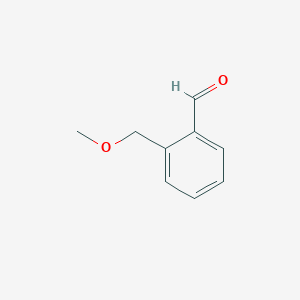

IUPAC Name |

2-(methoxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-11-7-9-5-3-2-4-8(9)6-10/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWBSZYCZARIHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482175 | |

| Record name | 2-(METHOXYMETHYL)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxymethyl)benzaldehyde | |

CAS RN |

106020-70-6 | |

| Record name | 2-(METHOXYMETHYL)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methoxymethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

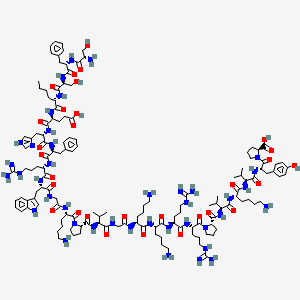

![31-amino-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid](/img/structure/B3030844.png)

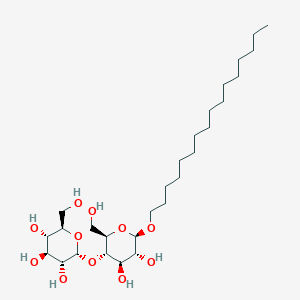

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B3030858.png)